N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide
Description
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (N-C-O-C-O-N) substituted with a [2,3'-bifuran]-5-ylmethyl group and a phenethyl moiety.
Properties
IUPAC Name |
N'-[[5-(furan-3-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(25-16)15-9-11-24-13-15/h1-7,9,11,13H,8,10,12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJFMJBXBKIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often cooled to maintain a low temperature, ensuring the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives of the bifuran moiety.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Various substituted oxalamide derivatives depending on the nucleophile used.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide exerts its effects involves interactions with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding to proteins or nucleic acids, influencing cellular pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based comparisons between N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide and related compounds:
Table 1: Comparative Analysis of Structural and Functional Features
Structural and Functional Insights:
Backbone and Functional Groups: The oxalamide core in the target compound differentiates it from YF479 (a heptanediamid) and PF 43(1) compounds (complex amides with phenoxy groups). The bifuran system contrasts with YF479’s bromobenzyl and dimethoxyphenyl groups, which are bulkier and more electron-withdrawing. Bifuran’s electron-rich nature may improve solubility or charge transport in materials science applications .
Aromatic Systems: Compared to PTZ-TRZ’s triazine-phenothiazine framework, the target compound’s bifuran-phenethyl system lacks nitrogen heteroatoms, reducing electron-deficient character. This may limit its utility in thermally activated delayed fluorescence (TADF) OLEDs but could favor use in less polarized environments .
Potential Applications: HDAC Inhibition: YF479’s HDAC inhibitory activity (IC₅₀ = 12 nM) suggests that the target compound’s amide groups and aromatic substituents might also interact with HDAC enzymes, though steric effects from the bifuran could alter potency. OLEDs: While PTZ-TRZ achieves external quantum efficiencies (EQE) >20% , the bifuran system’s lower conjugation length compared to triazine may reduce electroluminescence efficiency. Pharmaceuticals: PF 43(1) compounds’ structural complexity and phenoxy groups enhance membrane permeability, a feature the target compound may lack due to its simpler oxalamide backbone .
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a bifuran moiety linked to a phenethyl group through an oxalamide functional group. Its molecular formula is with a molecular weight of approximately 350.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4 |
| Molecular Weight | 350.36 g/mol |
| IUPAC Name | N'-[[5-(furan-2-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Synthesis and Preparation
The synthesis of this compound typically involves the formation of the bifuran unit through palladium-catalyzed reactions, followed by the condensation of oxalyl chloride with amine precursors under controlled conditions. This multi-step synthesis is crucial for achieving high purity and yield.
This compound is believed to interact with specific molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anti-inflammatory Activity
- Studies have shown that the compound can reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines.
2. Anticancer Properties
- Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
3. Antimicrobial Effects
- Some studies indicate that this compound possesses antimicrobial properties against certain bacterial strains, although further research is required to establish its efficacy and mechanism.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
- A recent study evaluated the compound's effect on macrophage activation. Results demonstrated a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Studies
- In vitro studies on human breast cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to control groups. The underlying mechanism appears to involve caspase activation and mitochondrial pathway modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
